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L-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Cat. No.: B1579830
M. Wt: 174.66
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Description

Significance of Deuterated Amino Acids in Tracers and Standards Research

The use of stable isotopes, as opposed to radioactive isotopes, offers the significant advantage of safety, allowing for application in a wider range of studies, including those involving human subjects. nih.govucdavis.edu Deuterium (B1214612), an isotope of hydrogen, is a common choice for labeling amino acids due to its relative ease of incorporation and detection. pnas.orgiaea.org

Deuterated amino acids serve two primary roles in research:

Tracers for Metabolic Flux Analysis: When introduced into a biological system, deuterated amino acids are treated by enzymes and transport systems almost identically to their natural, lighter counterparts. technologynetworks.com This allows researchers to "trace" the movement of the labeled molecule through various metabolic pathways. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the downstream metabolites that have incorporated the deuterium label. technologynetworks.comphysoc.org This provides dynamic information about pathway activity and flux rates, which cannot be obtained by simply measuring the static concentrations of metabolites. physoc.orgnih.gov

Internal Standards for Quantification: One of the major challenges in analytical biochemistry is the accurate measurement of endogenous compounds in complex biological matrices like plasma or tissue extracts. vulcanchem.com Isotope dilution mass spectrometry is the gold standard for this purpose. A known amount of a stable isotope-labeled version of the analyte, such as a deuterated amino acid, is added to the sample as an internal standard. spectroscopyonline.com Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction losses and ionization effects during mass spectrometry analysis. spectroscopyonline.com By measuring the ratio of the natural analyte to the labeled standard, researchers can calculate the absolute concentration of the analyte with very high precision and accuracy. vulcanchem.com

The substitution of hydrogen with deuterium can also lead to the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than the corresponding carbon-hydrogen bond. pnas.org This phenomenon can be exploited to study enzyme reaction mechanisms in detail. pnas.orgnih.gov

Distinctive Role of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a Stable Isotope Tracer

L-Ornithine is a pivotal molecule in nitrogen metabolism. It is a central intermediate in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comresearchgate.net In this cycle, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase. creative-proteomics.com Ornithine is also a precursor for the synthesis of other important molecules, including proline and polyamines, which are crucial for cell growth and proliferation. nih.gov

L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is a specifically designed isotopic tracer where six hydrogen atoms on the carbon backbone (at positions 3, 4, and 5) are replaced with deuterium atoms. isotope.comsigmaaldrich.com This specific labeling pattern makes it an ideal internal standard for mass spectrometry-based quantification of endogenous L-ornithine. The six-mass-unit difference provides a clear separation from the unlabeled molecule in a mass spectrometer, preventing signal overlap and ensuring accurate measurement. sigmaaldrich.com

As a tracer, its utility lies in tracking the flow of the ornithine carbon skeleton through metabolic pathways. Researchers can introduce L-ORNITHINE:HCL (3,3,4,4,5,5-D6) into cells, tissues, or whole organisms and monitor the appearance of the deuterium label in downstream products like citrulline, arginine, proline, and polyamines. This enables the precise measurement of the rates of these biosynthetic pathways under various physiological or pathological conditions. vulcanchem.com

PropertyValue
Chemical Formula NH₂(CD₂)₃CH(COOH)(NH₂) •HCl
Molecular Weight 174.66 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
CAS Number (Labeled) 347841-40-1
Mass Shift M+6

Table 1: Physicochemical properties of L-ORNITHINE:HCL (3,3,4,4,5,5-D6). sigmaaldrich.com

Overview of Research Domains Utilizing L-ORNITHINE:HCL (3,3,4,4,5,5-D6)

The unique characteristics of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) make it a valuable tool in several key areas of scientific investigation:

Metabolic and Clinical Research: The primary application of this compound is in the study of amino acid metabolism. It is instrumental in investigating the urea cycle, which is critical for understanding liver function and diseases associated with hyperammonemia. creative-proteomics.comnih.gov Researchers use it as an internal standard to develop and validate highly sensitive and specific analytical methods, such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), for the simultaneous quantification of ornithine, arginine, and citrulline in human plasma. vulcanchem.com Accurate measurement of these amino acids is vital for the diagnosis and management of inborn errors of metabolism and other metabolic disorders. nih.gov

Nutritional Science: L-ornithine supplementation has been studied for its potential effects on various physiological processes, including fatigue and sleep quality. nih.govnih.gov L-ORNITHINE:HCL (3,3,4,4,5,5-D6) can be used in tracer studies to understand the pharmacokinetics and metabolic fate of supplemented ornithine, helping to elucidate the mechanisms behind its observed physiological effects. For instance, it can help determine how exogenous ornithine influences the flux through the urea cycle and its conversion to other bioactive compounds. nih.gov

Enzymology and Drug Discovery: The compound is useful for studying the kinetics and mechanisms of enzymes that use ornithine as a substrate, such as ornithine transcarbamylase and ornithine decarboxylase. nih.gov By tracing the conversion of the deuterated substrate, researchers can gain insights into enzyme function, which can be valuable in the development of therapeutic agents that target these metabolic pathways.

Research AreaApplication of L-ORNITHINE:HCL (3,3,4,4,5,5-D6)Research Findings Enabled
Clinical Diagnostics Internal standard for mass spectrometryDevelopment of validated methods for accurate quantification of ornithine, arginine, and citrulline in plasma. vulcanchem.com
Metabolic Research Stable isotope tracerEnables tracing of ornithine flux through the urea cycle and other metabolic pathways to study enzyme kinetics and pathway regulation. vulcanchem.com
Nutritional Science Tracer for pharmacokinetic studiesInvestigation of the absorption, distribution, metabolism, and excretion of orally administered L-ornithine. nih.govnih.gov

Table 2: Summary of research applications and findings involving L-ORNITHINE:HCL (3,3,4,4,5,5-D6).

Properties

Molecular Weight

174.66

Purity

98%+

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for L Ornithine:hcl 3,3,4,4,5,5 D6

Chemical Synthesis Approaches for Deuterated L-Ornithine

The introduction of deuterium (B1214612) into the L-ornithine molecule at specific positions (3,3,4,4,5,5) requires precise and controlled chemical reactions. These methods often involve multi-step syntheses starting from carefully selected precursors.

Stereoselective Deuteration Techniques

Achieving the desired stereochemistry (the L-configuration at the alpha-carbon) while introducing deuterium at other specific sites is a significant challenge in the chemical synthesis of L-ORNITHINE:HCL (3,3,4,4,5,5-D6). Classical methods for creating α-deuterated amino acids can be lengthy. nih.gov Modern techniques often focus on maintaining the stereointegrity of the chiral center. While direct stereoselective α-deuteration of unprotected α-amino acids has been explored using organocatalysis and metal-dependent C-H bond activation, these methods can be limited by functional group tolerance and may result in incomplete deuteration or modest stereoselectivity. nih.gov

For the synthesis of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), where deuteration is not at the alpha-position, the stereochemistry of the starting material is typically preserved throughout the synthetic sequence. The challenge lies in the regioselective introduction of deuterium onto the carbon backbone.

Precursor Derivatization for Deuterium Incorporation

A common strategy in chemical synthesis involves the derivatization of a suitable precursor to facilitate the introduction of deuterium. This can involve protecting the amino and carboxyl groups of an ornithine precursor to prevent unwanted side reactions. For instance, starting with a protected form of L-ornithine, specific functional groups can be manipulated to allow for deuteration at the 3, 4, and 5 positions.

One plausible, though not explicitly detailed in the provided search results for this specific compound, synthetic route could involve:

Protection: Protection of the α-amino and carboxyl groups of a suitable starting material.

Functional Group Manipulation: Conversion of a functional group at the 5-position to one that allows for the introduction of deuterium.

Deuteration: Utilizing a deuterium source, such as deuterium gas (D₂) or a deuterated reducing agent, to introduce deuterium atoms at the target positions. This might involve catalytic reduction of double or triple bonds strategically placed within the carbon chain of the precursor.

Deprotection: Removal of the protecting groups to yield the final deuterated L-ornithine, which is then converted to its hydrochloride salt.

The specific precursors and reagents used would be critical for achieving high isotopic purity and yield.

Enzymatic and Biotechnological Routes to L-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Biotechnological approaches offer several advantages over chemical synthesis, including high stereoselectivity, milder reaction conditions, and the use of environmentally benign reagents. nih.govescholarship.org These methods leverage the specificity of enzymes or whole microbial systems to achieve precise isotopic labeling.

Biocatalytic Deuterium Exchange Methods

Enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), are known to catalyze the reversible deprotonation of amino acids, making them excellent candidates for hydrogen-deuterium (H/D) exchange reactions. nih.govescholarship.org When these reactions are conducted in a deuterium oxide (D₂O) medium, deuterium can be incorporated into the amino acid structure.

While many studies focus on α-deuteration, the principles can be extended to other positions depending on the enzyme's specificity. For example, some enzymes can catalyze H/D exchange at the Cβ position. wisc.edu A PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst for the α-deuteration of a wide range of L-amino acids, including L-ornithine, with high site- and stereoselectivity. nih.gov Another system, involving the enzymes DsaD and DsaE, can catalyze both Cα and Cβ H/D exchange. wisc.edu

Enzyme SystemSubstrate(s)Position of DeuterationKey Advantages
SxtA AONSL-amino acids and methyl estersα-carbonPrecise stereoselectivity, no protecting groups required. nih.gov
LolTDiverse L-amino acids (including L-ornithine)α-carbonBroad substrate scope, strict site- and stereoselectivity. nih.gov
DsaD/DsaEHydrophobic L-amino acidsCα and CβControllable site-selectivity. wisc.edu

Microbial Fermentation with Deuterated Precursors

Microbial fermentation is a powerful technique for producing isotopically labeled compounds. nih.govtaylorfrancis.com In this approach, microorganisms are cultured in a medium where specific nutrients are replaced with their deuterated analogues. The microorganisms then incorporate these labeled precursors into their metabolic pathways, leading to the production of deuterated biomolecules, including amino acids.

For the production of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), a suitable microorganism, such as a strain of Corynebacterium glutamicum or Escherichia coli known for amino acid production, could be used. nih.gov The fermentation medium would be supplemented with a deuterated carbon source or a deuterated precursor that feeds into the ornithine biosynthetic pathway. The biosynthesis of ornithine from glutamate (B1630785) involves several enzymatic steps, and by providing deuterated intermediates, the label can be incorporated into the final product. researchgate.net For example, using deuterated glutamate or other precursors in the pathway could lead to the desired labeling pattern in ornithine.

Studies have shown the successful production of deuterated amino acids by growing methylotrophic bacteria on media containing deuterated methanol (B129727) ([U-²H]MeOH) and heavy water (²H₂O), achieving high levels of deuterium enrichment. researchgate.net

Application of Ornithine Racemase for D,L-Ornithine-D6 Synthesis

Ornithine racemase is an enzyme that catalyzes the interconversion of L-ornithine and D-ornithine. uniprot.orgnih.govwikipedia.org This enzyme, typically found in bacteria like Clostridium sticklandii, is highly specific for ornithine. nih.gov While its primary function is racemization, the mechanism involves the removal and addition of a proton at the α-carbon. If this reaction is carried out in D₂O, it can be used to introduce a deuterium atom at the α-position of ornithine.

However, for the synthesis of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), where the deuterium is not at the α-position, ornithine racemase would not be directly applicable for introducing the label at the 3, 4, and 5 positions. Its utility would be limited to producing a racemic mixture of α-deuterated ornithine.

Purification and Characterization of Deuterium-Labeled L-Ornithine

Following the synthesis and isotopic labeling of L-ornithine, a multi-step purification and characterization process is essential to ensure the final product, L-ORNITHINE:HCL (3,3,4,4,5,5-D6), meets the high purity standards required for its applications in research.

Purification of L-ornithine and its derivatives often employs chromatographic techniques. Cation-exchange chromatography is a particularly effective method for separating poly-L-ornithine, taking advantage of the compound's positive charge at certain pH values. researchgate.net For smaller molecules like L-ornithine, recrystallization is a common final purification step. For instance, L-ornithine hydrochloride can be purified by recrystallization from ethanol (B145695) containing a small amount of water. google.com

Characterization of the final product involves a suite of analytical methods to confirm its identity, isotopic enrichment, and chemical purity.

Mass Spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium atoms. The mass shift of M+6 compared to the unlabeled compound directly indicates the presence of the six deuterium atoms. sigmaaldrich.com This technique is also fundamental to its application as an internal standard in quantitative mass spectrometry assays. pubcompare.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels within the molecule. While ¹H NMR spectra would show the absence of signals at the deuterated positions, ²H NMR would confirm their presence.

The chemical purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). Commercial suppliers of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) often provide a certificate of analysis detailing the results of these characterization tests.

Table 1: Physical and Chemical Properties of L-ORNITHINE:HCL (3,3,4,4,5,5-D6)

PropertyValueSource
Molecular Formula NH₂(CD₂)₃CH(NH₂)COOH·HCl eurisotop.comsigmaaldrich.com
Molecular Weight 174.66 g/mol eurisotop.comsigmaaldrich.com
CAS Number 347841-40-1 eurisotop.comsigmaaldrich.comclearsynth.com
Appearance Powder sigmaaldrich.com
Melting Point 245 °C (decomposes) sigmaaldrich.com
Isotopic Purity ≥98 atom % D sigmaaldrich.com
Chemical Purity ≥98% eurisotop.comsigmaaldrich.com
Mass Shift M+6 sigmaaldrich.com

Advanced Analytical Applications of L Ornithine:hcl 3,3,4,4,5,5 D6

Mass Spectrometry-Based Quantitation and Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In conjunction with liquid chromatography (LC) for the separation of analytes, LC-MS has become an indispensable tool for the quantitative analysis of small molecules in complex biological matrices.

Development of LC-MS/MS Methods Utilizing L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as an Internal Standard

The development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for the accurate quantification of endogenous compounds like L-Ornithine in biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as L-ORNITHINE:HCL (3,3,4,4,5,5-D6), is a cornerstone of this approach. nih.govvulcanchem.com This internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest (unlabeled L-Ornithine) during chromatographic separation and is detected by the mass spectrometer.

The key advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations that can occur during sample preparation, injection, and ionization. Since the internal standard has nearly identical physicochemical properties to the analyte, any loss of analyte during extraction or suppression of ionization in the MS source will be mirrored by a proportional loss or suppression of the internal standard. This allows for a more accurate quantification of the analyte based on the ratio of the analyte's signal to the internal standard's signal.

For instance, in the quantification of L-Ornithine and related amino acids like L-Arginine and Citrulline in human plasma, hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray tandem mass spectrometry has been successfully employed. nih.gov The use of a deuterated internal standard in such methods is crucial for achieving high precision and accuracy. nih.gov

A typical LC-MS/MS method development process involves the optimization of several parameters:

Chromatographic Separation: Selecting the appropriate column (e.g., HILIC for polar analytes like amino acids) and mobile phase composition to achieve good separation of the analyte from other matrix components.

Mass Spectrometry Detection: Optimizing the ionization source parameters (e.g., spray voltage, gas temperatures) and selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard to ensure high selectivity and sensitivity.

The table below summarizes typical parameters for an LC-MS/MS method for L-Ornithine analysis.

ParameterTypical SettingPurpose
Chromatography
ColumnHILICSeparation of polar analytes
Mobile Phase AAqueous buffer with a small amount of acidControls pH and ionic strength
Mobile Phase BAcetonitrile (B52724)Organic modifier for elution
Flow Rate0.2 - 0.5 mL/minInfluences separation efficiency and analysis time
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes amino acids
Precursor Ion (L-Ornithine)m/z 133.1Mass of the protonated molecule
Product Ion (L-Ornithine)m/z 70.1Characteristic fragment ion
Precursor Ion (L-ORNITHINE:HCL (3,3,4,4,5,5-D6))m/z 139.1Mass of the protonated deuterated molecule
Product Ion (L-ORNITHINE:HCL (3,3,4,4,5,5-D6))m/z 76.1Characteristic fragment ion of the deuterated molecule

Optimization of Sample Preparation for Stable Isotope Tracer Analysis

The goal of sample preparation for stable isotope tracer analysis is to efficiently extract the analyte of interest from the biological matrix while minimizing interferences and preserving the isotopic enrichment. unm.edu The choice of sample preparation technique depends on the nature of the sample (e.g., plasma, tissue, cells) and the analyte. unm.eduisotopeecology.com

Common sample preparation steps include:

Protein Precipitation: For plasma or serum samples, proteins are typically precipitated using organic solvents like methanol (B129727) or acetonitrile. nih.gov This step removes the bulk of proteins which can interfere with the analysis. A two-step precipitation method using methanol has been shown to be efficient and provide high recovery for amino acids. nih.gov

Homogenization: For tissue samples, homogenization is necessary to break down the cellular structure and release the intracellular metabolites. This is often done in a suitable buffer or solvent.

Extraction: After initial processing, the analytes are extracted using a solvent that provides good solubility. For polar compounds like L-Ornithine, a mixture of water and organic solvent is often used.

Drying and Reconstitution: The extract is often dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system. nih.gov

When using stable isotope tracers, it is crucial to handle samples carefully to avoid isotopic fractionation. This means ensuring that all steps are carried out consistently across all samples. For enriched samples, it is good practice to order them from least to most enriched during analysis to minimize any potential carryover. unm.edu

Validation of Quantitative Analytical Methods for L-Ornithine and Related Metabolites in Complex Biological Systems

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. impactfactor.org For quantitative methods of endogenous compounds like L-Ornithine, where a true blank matrix (a sample containing no analyte) is unavailable, specific validation strategies are required. nih.goviu.edu

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. iu.edu This is often assessed by analyzing multiple lots of the biological matrix to check for interfering peaks. iu.edu

Linearity and Range: The concentration range over which the method provides a linear response. nih.govresearchgate.net Calibration curves are prepared by spiking known concentrations of the analyte into a surrogate matrix (e.g., water or a solution of bovine serum albumin) and plotting the response ratio (analyte/internal standard) against the concentration. nih.goviu.edu

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. iu.edunih.gov These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-assay) and on different days (inter-assay). iu.edu

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte. This is evaluated by comparing the analyte signal in a post-extracted spiked sample to the signal in a neat solution.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov

The table below presents example validation data for a method to quantify L-Ornithine in human plasma. iu.edu

Validation ParameterResult
Linearity Range 20-280 µg/mL
Correlation Coefficient (r) >0.999
Intra-assay Precision (RSD%) 1.2 - 3.5%
Inter-assay Precision (RSD%) 2.0 - 3.8%
Intra-assay Accuracy 91.9 - 102.1%
Inter-assay Accuracy 94.5 - 98.6%

RSD: Relative Standard Deviation

High-Resolution Mass Spectrometry for Deuterium (B1214612) Isotopomer Analysis

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of deuterium-labeled compounds. nih.gov Unlike nominal mass instruments, HRMS instruments can measure the mass of an ion with high accuracy, allowing for the differentiation of ions with very similar masses. nih.govyoutube.com

In the context of deuterium labeling, HRMS can resolve the isotopic fine structure. nih.gov For example, an ion with a nominal mass increase of +2 could be due to the incorporation of two deuterium atoms or two ¹³C atoms. nih.gov Because the exact mass of deuterium (2.0141 Da) is slightly different from that of two ¹³C atoms (2 * 1.00335 Da), a high-resolution mass spectrometer can distinguish between these isotopologues. nih.govnih.gov

This capability is particularly valuable in hydrogen/deuterium exchange (HDX) mass spectrometry, a technique used to study protein conformation and dynamics. nih.govmdpi.com By exposing a protein to a deuterated solvent, the exchangeable amide hydrogens on the protein backbone will be replaced by deuterium. nih.gov The rate of this exchange depends on the solvent accessibility and hydrogen bonding of the amide protons, providing information about the protein's structure. nih.gov HRMS allows for the direct monitoring of deuterium incorporation without the need for a "time zero" spectrum, which simplifies the experimental workflow and data analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. The use of deuterated compounds, including L-ORNITHINE:HCL (3,3,4,4,5,5-D6), plays a significant role in certain NMR applications.

Applications in Biomolecular NMR Studies

In biomolecular NMR, the use of deuterated compounds can simplify complex spectra and enable specific types of experiments. isotope.com While L-ORNITHINE:HCL (3,3,4,4,5,5-D6) itself is more commonly used in mass spectrometry, the principle of using deuterated molecules is central to many NMR studies of proteins and other biomolecules.

Deuteration of a molecule replaces protons with deuterium nuclei. Since deuterium has a different magnetic moment and spin quantum number than a proton, it is not observed in a standard ¹H NMR spectrum. This has several benefits:

Spectral Simplification: In large biomolecules, the ¹H NMR spectrum can be extremely crowded with overlapping signals. Deuteration of non-essential protons can significantly simplify the spectrum, allowing for the resolution and assignment of the remaining proton signals.

Measurement of NOEs: The Nuclear Overhauser Effect (NOE) is a key parameter for determining the three-dimensional structure of biomolecules. The intensity of an NOE is dependent on the distance between two protons. By selectively deuterating parts of a molecule, specific NOEs can be measured more accurately.

Relaxation Studies: Deuteration can alter the relaxation properties of neighboring protons, which can be exploited to gain information about molecular dynamics.

While direct applications of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in published NMR studies are not as prevalent as its use in mass spectrometry, its availability as a deuterated amino acid makes it a potential tool for researchers conducting specific NMR experiments where the simplification of the ornithine spin system is desired. isotope.comchromservis.eu

Isotope-Edited and Isotope-Filtered NMR Experiments

The application of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in nuclear magnetic resonance (NMR) spectroscopy, particularly in isotope-edited and isotope-filtered experiments, offers sophisticated methods for simplifying complex spectra and elucidating molecular structure and dynamics. While direct literature detailing specific experiments with this exact hexadeuterated ornithine is sparse, the principles of these techniques are well-established and its utility can be inferred.

Isotope-edited NMR experiments are designed to selectively observe signals from nuclei that are coupled to a specific isotope, such as ¹³C or ¹⁵N. Conversely, isotope-filtered experiments are designed to suppress these signals, allowing only signals from non-labeled molecules or parts of molecules to be observed. In the context of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), the deuterium (²H) labels are the key.

The presence of deuterium has a distinct effect on the NMR spectra of neighboring nuclei, particularly ¹H and ¹³C. For instance, the substitution of a proton with a deuteron (B1233211) dramatically reduces the intensity of the corresponding ¹H signal and alters the resonance of adjacent ¹³C atoms through an isotope shift. These principles can be harnessed in advanced NMR pulse sequences.

Isotope-Edited Experiments: In a complex biological mixture, an experiment could be designed to specifically detect molecules that have incorporated the deuterated ornithine. Although ²H itself is an NMR-active nucleus, it is more common to observe its effect on other nuclei. For example, a ¹³C-edited experiment on a sample containing ¹³C-labeled metabolites and L-ORNITHINE:HCL (3,3,4,4,5,5-D6) could be filtered to show only the ¹³C signals from the deuterated ornithine, identified by their unique splitting patterns or the absence of direct ¹H coupling.

Isotope-Filtered Experiments: A more common application is the use of deuterium as a filter. In a ¹H NMR experiment of a complex biological sample spiked with L-ORNITHINE:HCL (3,3,4,4,5,5-D6), specific pulse sequences can be applied to suppress the signals from protons directly attached to ¹²C, while allowing signals from protons attached to ¹³C (at natural abundance) or other nuclei to pass. The deuterium at positions 3, 4, and 5 effectively "erases" the proton signals from that part of the ornithine molecule, simplifying the spectrum and aiding in the identification of other metabolites in crowded spectral regions. This approach is a cornerstone of Stable Isotope Resolved Metabolomics (SIRM). nih.gov

A key application of deuterium labeling is in studying hydrogen exchange phenomena. The deuterium-induced isotope shift on adjacent ¹³C nuclei can be used to probe the presence and exchange rates of nearby labile protons, such as those in hydroxyl or sulfhydryl groups. researchgate.net

Chromatographic Techniques Coupled with Deuterium Detection

The most prominent application of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is as an internal standard in quantitative analyses using chromatography coupled with mass spectrometry. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled compound to a sample. nih.gov The labeled standard co-elutes with the endogenous (unlabeled) analyte and exhibits nearly identical behavior during sample extraction, derivatization, and ionization. medchemexpress.com The mass spectrometer can distinguish between the analyte and the standard based on their mass difference, allowing for highly accurate and precise quantification by measuring their signal ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

For GC-MS analysis, amino acids like ornithine must be chemically derivatized to increase their volatility and thermal stability. nih.govnih.gov L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is an ideal internal standard for these methods.

A common derivatization strategy involves a two-step process:

Esterification: The carboxyl group is esterified, for example, with methanolic HCl to form a methyl ester. nih.gov

Acylation: The amino groups are acylated, often with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), to form pentafluoropropionyl amides. nih.govnih.gov

The resulting derivative, in this case, the methyl ester, N,N'-bis(pentafluoropropionyl) derivative of L-ornithine-d6, is then analyzed by GC-MS. During analysis, the labeled and unlabeled ornithine derivatives co-elute from the GC column and are subsequently ionized, typically by electron ionization (EI) or chemical ionization (CI). In the mass spectrometer, quantification is performed using selected ion monitoring (SIM), where specific fragment ions for the analyte and the deuterated standard are monitored. nih.gov The mass shift of +6 amu for L-ORNITHINE:HCL (3,3,4,4,5,5-D6) provides a clear distinction between the ions of the analyte and the internal standard. nih.gov

Table 1: Example GC-MS Parameters for Amino Acid Analysis Using a Deuterated Internal Standard

ParameterValue/Description
GC Column Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm ID, 0.25 µm film) mdpi.com
Injector Splitless mode, 280 °C nih.gov
Carrier Gas Helium, constant flow rate of 1.0 mL/min nih.gov
Oven Program Initial 40 °C, ramp to 210 °C at 15 °C/min, then to 320 °C at 35 °C/min nih.gov
Ionization Mode Negative-Ion Chemical Ionization (NICI) or Electron Ionization (EI) nih.govnih.gov
MS Acquisition Selected Ion Monitoring (SIM) nih.gov
Derivatization Esterification with 2 M HCl/CH₃OH followed by acylation with PFPA nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of amino acids in complex biological matrices like plasma. nih.gov Developing a robust HPLC method requires optimizing separation and detection parameters. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is crucial for ensuring the accuracy and precision of such methods. medchemexpress.comnih.gov

Unlike GC, HPLC can often analyze amino acids without derivatization, although derivatization is sometimes used to enhance detection by UV or fluorescence detectors. jocpr.comnih.gov For LC-MS/MS, derivatization is typically unnecessary. A common challenge in HPLC is the retention of polar compounds like ornithine on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a preferred separation mode for polar metabolites. nih.govhelixchrom.com

In a typical HILIC method, a silica-based column is used with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. nih.gov This allows for the retention and separation of polar analytes.

Method Development Considerations:

Column Choice: HILIC columns (e.g., silica, amide) are well-suited for separating polar compounds like ornithine. nih.govhelixchrom.com

Mobile Phase: An isocratic or gradient elution using acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) is common. nih.govhelixchrom.com

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Detection is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For L-ornithine and its d6-labeled standard, distinct precursor-to-product ion transitions are monitored.

Table 2: Example HPLC-MS/MS Parameters for Ornithine Analysis

ParameterValue/Description
HPLC System Standard HPLC or UHPLC system
Column HILIC Silica Column (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase Isocratic; Acetonitrile/Water with 0.1% Trifluoroacetic Acid (75:25 v/v) nih.gov
Flow Rate 0.4 mL/min
Column Temperature 35 °C nih.gov
Injection Volume 5-10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
MS Detection Tandem Mass Spectrometer (MS/MS) in MRM mode

The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in these validated HPLC-MS/MS methods enables reliable quantification of ornithine levels in clinical and research settings, for example, in studying the urea (B33335) cycle or monitoring amino acid metabolism. nih.gov

Investigations into Metabolic Pathways and Flux Using L Ornithine:hcl 3,3,4,4,5,5 D6 As a Tracer

Tracing L-Ornithine Metabolism and Turnover in In Vitro Systems.sigmaaldrich.comnih.gov

In vitro systems, such as cell cultures and isolated organelles, provide controlled environments to study specific aspects of cellular metabolism. The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in these systems allows for precise measurement of L-ornithine uptake, conversion, and incorporation into downstream metabolites.

Cell Line-Based Metabolic Studies

In cell culture models, L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is introduced into the culture medium and its metabolic fate is monitored over time. sigmaaldrich.com This approach has been instrumental in understanding the role of L-ornithine in various cellular processes. For instance, studies using cell lines like Chinese Hamster Ovary (CHO) cells, which are widely used in biotherapeutic production, can utilize this tracer to optimize production pathways. sigmaaldrich.comnih.gov By tracking the flow of the deuterium-labeled ornithine, researchers can identify bottlenecks and competing pathways in the synthesis of desired products. nih.gov

Furthermore, such studies can elucidate the role of L-ornithine in cell proliferation and differentiation. creative-proteomics.com For example, poly-L-ornithine, a polymer of ornithine, is known to promote the attachment of neuronal cells to culture surfaces and can induce the differentiation of neural stem/progenitor cells. sigmaaldrich.com The use of labeled ornithine can provide quantitative data on the rate of its incorporation into such polymers and other crucial biomolecules.

Below is a table summarizing the application of L-ornithine tracers in different cell lines:

Cell LineApplication of L-Ornithine TracerResearch Focus
Chinese Hamster Ovary (CHO)Media supplement for metabolic studies. sigmaaldrich.comBiotherapeutic production, toxicology research. sigmaaldrich.com
Human Kidney (HK-2) CellsInvestigating protection against oxidative stress. medchemexpress.comNephroprotection, calcium signaling. medchemexpress.com
Human Neuroblastoma (SH-SY5Y) CellsStudying mitochondrial function in models of Parkinson's disease. nih.govNeuroprotection, mitochondrial metabolism. nih.gov
Mouse Leukemia (L1210) CellsMonitoring metabolic flux through the polyamine biosynthetic pathway. nih.govPolyamine metabolism, drug action assessment. nih.gov

Isolated Organelle or Enzyme System Investigations

To gain a more granular understanding of metabolic processes, researchers utilize isolated organelles, such as mitochondria, or purified enzyme systems. nih.govresearchgate.net The introduction of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) into these simplified systems allows for the direct investigation of specific enzymatic reactions and transport mechanisms without the confounding variables present in whole cells.

For example, studies with isolated liver mitochondria can directly measure the uptake and metabolism of ornithine within this organelle, which is central to the urea (B33335) cycle. nih.gov By analyzing the appearance of labeled downstream metabolites, researchers can determine the kinetics of enzymes like ornithine transcarbamylase. nih.gov Similarly, purified enzyme assays using the labeled substrate can provide detailed information about enzyme mechanisms and kinetics. researchgate.net

Metabolic Flux Analysis (MFA) Applications.nih.govcreative-proteomics.com

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers like L-ORNITHINE:HCL (3,3,4,4,5,5-D6) are fundamental to MFA, as they provide the necessary data to calculate these intracellular fluxes. nih.govnih.gov

Quantification of Intracellular Metabolic Fluxes

The core principle of MFA involves introducing a labeled substrate into a biological system at a metabolic steady state and then measuring the isotopic labeling patterns of intracellular metabolites. nih.govmdpi.com The distribution of the deuterium (B1214612) label from L-ORNITHINE:HCL (3,3,4,4,5,5-D6) among its metabolic products provides a set of constraints that can be used in a computational model of the metabolic network to estimate the rates of individual reactions. nih.gov

This approach allows for a holistic view of cellular metabolism, revealing how different pathways are interconnected and regulated. nih.gov For example, by quantifying the flux of ornithine through the urea cycle versus its conversion to polyamines, researchers can understand how cells allocate this critical metabolite under different physiological conditions. creative-proteomics.com

The following table outlines the general steps involved in quantifying intracellular metabolic fluxes using a labeled tracer:

StepDescription
1. Tracer SelectionChoose a stable isotope-labeled substrate, such as L-ORNITHINE:HCL (3,3,4,4,5,5-D6), that enters the metabolic pathway of interest. nih.gov
2. Isotope Labeling ExperimentIntroduce the tracer into the biological system (e.g., cell culture) and allow it to reach a metabolic and isotopic steady state. nih.govmdpi.com
3. Metabolite Extraction and AnalysisExtract intracellular metabolites and analyze their isotopic labeling patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org
4. Computational Flux EstimationUse the measured labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. nih.govmdpi.com

Elucidation of L-Ornithine Branching Pathways

L-ornithine is a key metabolic node, serving as a precursor for the synthesis of several important molecules, including proline, citrulline, and polyamines. creative-proteomics.comresearchgate.net L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is an invaluable tool for dissecting the metabolic fate of ornithine at these branch points. By tracing the flow of the deuterium label, researchers can determine the relative activity of the enzymes that catalyze the first committed step in each branch.

For instance, in Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids, metabolic engineering strategies have been employed to enhance L-ornithine production. nih.govresearchgate.net By using labeled ornithine, researchers can quantify the flux towards competing pathways, such as proline biosynthesis, and identify genetic modifications that can redirect metabolic flow towards the desired product. nih.gov This approach has been successful in creating strains with significantly improved L-ornithine yields. researchgate.net

Deuterium Labeling for Understanding Nitrogen Metabolism

The deuterium atoms in L-ORNITHINE:HCL (3,3,4,4,5,5-D6) primarily serve as a tracer for the carbon skeleton of the molecule. However, by combining its use with other isotopically labeled compounds, such as those containing heavy nitrogen (¹⁵N), a more comprehensive picture of nitrogen metabolism can be obtained. acs.org

L-ornithine plays a central role in the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. creative-proteomics.commerckmillipore.com By using a combination of deuterium- and ¹⁵N-labeled substrates, researchers can simultaneously track both the carbon and nitrogen flow through this critical pathway. This dual-labeling approach can provide insights into the regulation of nitrogen disposal and the interplay between different nitrogen-containing metabolic pools. nih.gov For example, it can help elucidate how nitrogen from various amino acids is funneled into the urea cycle and how this process is coordinated with the synthesis of other nitrogenous compounds.

The use of deuterium-labeled ornithine has been documented in clinical studies to investigate inborn errors of metabolism, such as hyperornithinemia, hyperammonemia, and homocitrullinuria syndrome, providing insights into the dynamics of ornithine metabolism in disease states. nih.gov

Role in Urea Cycle Intermediary Metabolism

L-ornithine is a key intermediate in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comdrugbank.com The use of isotopically labeled ornithine, such as L-ORNITHINE:HCL (3,3,4,4,5,5-D6), enables researchers to non-invasively assess the functional capacity of the urea cycle. nih.govnih.gov By tracking the incorporation of the labeled ornithine into downstream metabolites, scientists can measure the rate of urea synthesis and identify potential impairments in the cycle. metsol.com

Stable isotope studies have been instrumental in diagnosing and managing inherited disorders of the urea cycle, such as ornithine transcarbamylase (OTC) deficiency. nih.govmetsol.com These studies can accurately reflect the degree of impairment in urea synthesis and help distinguish between symptomatic and asymptomatic carriers of the genetic defect. nih.gov The ability to quantify urea cycle flux provides an objective measure of disease severity and can be used to monitor the effectiveness of therapeutic interventions. nih.gov

Table 1: Key Enzymes and Reactions in the Urea Cycle Involving L-Ornithine

EnzymeReactionCellular Location
ArginaseL-Arginine → L-Ornithine + UreaCytosol
Ornithine Transcarbamylase (OTC)L-Ornithine + Carbamoyl (B1232498) Phosphate (B84403) → L-CitrullineMitochondria

Tracing Nitrogen Flux within Arginine Biosynthesis Pathways

L-ornithine is a direct precursor for the synthesis of arginine. drugbank.comnih.gov The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) allows for the detailed investigation of nitrogen flow within the arginine biosynthesis pathway. By monitoring the conversion of labeled ornithine to arginine, researchers can quantify the rate of arginine synthesis and understand its contribution to various physiological processes.

Studies utilizing isotopic tracers have revealed the complex interplay between different precursors in arginine synthesis. nih.gov It has been shown that both dietary and plasma arginine, as well as ornithine, are major contributors to citrulline production, a key step in arginine synthesis. nih.govnih.gov These investigations have highlighted the pivotal role of ornithine aminotransferase in this pathway. nih.gov Furthermore, the existence of a seemingly futile "arginine-arginine cycle," where arginine is converted to ornithine and then back to arginine, has been described, accounting for a significant portion of plasma arginine flux. nih.gov

Analysis of Polyamine Biosynthesis Pathways

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation. researchgate.netnih.gov L-ornithine is the initial substrate for the synthesis of these crucial molecules. mpbio.com

Assessment of Metabolic Flux through Polyamine Pools

The conversion of L-ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC), is the first and often rate-limiting step in polyamine biosynthesis. nih.gov By using L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a tracer, researchers can measure the metabolic flux through the polyamine pools. This provides a dynamic assessment of the rate of polyamine synthesis, which often correlates with the proliferative status of cells. nih.gov

Impact of Analogues on Polyamine Precursor Utilization

The study of polyamine metabolism often involves the use of analogues to probe the pathway and identify potential therapeutic targets. For instance, 4-fluoro-L-ornithine (Fl-Orn) has been used as a substitute for ornithine to monitor metabolic flux. nih.gov Studies have shown that Fl-Orn is recognized and utilized by the polyamine biosynthetic machinery at a rate similar to ornithine, leading to the formation of fluorinated polyamines. nih.gov This allows for the assessment of how different conditions or inhibitors affect the utilization of polyamine precursors.

Research has also investigated the intracellular sources of ornithine for polyamine synthesis. researchgate.net Studies in endothelial cells have shown that both the arginase and ornithine aminotransferase pathways contribute to the ornithine pool used for polyamine production. researchgate.net The use of specific inhibitors for these pathways has demonstrated their critical role in maintaining cellular polyamine levels. researchgate.net

Enzymatic Reaction Mechanisms and Isotope Effects

Kinetic Analysis of Ornithine-Modifying Enzymes

The kinetic parameters of enzymes that utilize ornithine as a substrate can be significantly altered when a deuterated form of the amino acid is introduced. This alteration is a direct consequence of the heavier mass of deuterium (B1214612) affecting the vibrational frequencies of C-D bonds compared to C-H bonds, which can influence the rate of bond cleavage or formation during the enzymatic reaction.

Investigation of Ornithine 4,5-Aminomutase Activity and Mechanism

Ornithine 4,5-aminomutase is an enzyme that catalyzes the conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoate. Studies utilizing DL-ornithine-3,3,4,4,5,5-d6 have been instrumental in probing the mechanism of this complex rearrangement.

Kinetic isotope effect (KIE) studies with DL-ornithine-3,3,4,4,5,5-d6 have revealed a significant impact on the catalytic parameters of ornithine 4,5-aminomutase. The observed kinetic isotope effects are presented in the table below.

Kinetic ParameterValue with DL-ornithine-3,3,4,4,5,5-d6Interpretation
Dkcat7.6 ± 0.5Indicates that a C-H bond cleavage step is largely rate-limiting for the overall catalytic turnover.
Dkcat/Km2.5 ± 0.4A smaller effect on this parameter suggests that substrate binding and/or product release steps are also partially rate-limiting.

Deacetylation Kinetics of Nα-Acetyl-L-Ornithine Deacetylase

Research on the E. coli ArgE has shown that the enzyme's activity is influenced by the presence of metal ions, with the addition of zinc or cobalt enhancing its catalytic efficiency. nih.gov A study involving solvent kinetic isotope effects, where the reaction was carried out in D₂O instead of H₂O, indicated that a single proton transfer is involved in a partially rate-limiting step of the hydrolysis of N-acetylornithine. nih.gov This suggests that the catalytic mechanism involves general acid-base chemistry, where the transfer of a proton is crucial for the reaction to proceed.

Probing Substrate Specificity and Enzyme-Substrate Interactions

The use of isotopically labeled substrates like L-ornithine:HCl (3,3,4,4,5,5-d6) can also provide insights into the substrate specificity and the nature of enzyme-substrate interactions. While the isotopic substitution itself does not generally alter the binding affinity (Km) dramatically, the resulting kinetic effects can highlight the importance of specific C-H bonds in the catalytic process, which is a key aspect of substrate recognition and turnover.

For ornithine 4,5-aminomutase, the significant kinetic isotope effect observed underscores the critical role of the C-H bonds at the C3, C4, and C5 positions of ornithine in the enzyme's catalytic mechanism. This implies a highly specific orientation of the substrate within the active site to facilitate the radical-mediated hydrogen abstraction.

In the case of Nα-Acetyl-L-ornithine deacetylase, the enzyme exhibits a relatively broad substrate specificity, being able to act on various α-N-acyl-L-amino acids. nih.gov However, the requirement for a specific stereochemistry (L-ornithine) and the influence of the N-acetyl group on binding and catalysis are critical determinants of its function.

Studies on other ornithine-utilizing enzymes, such as ornithine aminotransferase, have also revealed important aspects of substrate recognition. For instance, human ornithine aminotransferase demonstrates a clear preference for L-ornithine, and kinetic analyses with substrate analogs have elucidated the roles of the α-amino and δ-amino groups in binding and catalytic turnover.

Deuterium Isotope Effects on Enzymatic Reactions

The substitution of hydrogen with deuterium in a substrate molecule is a powerful technique to investigate the mechanisms of enzyme-catalyzed reactions. The resulting kinetic isotope effect (KIE) can provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction.

Kinetic Isotope Effect Studies for Rate-Limiting Step Identification

A primary kinetic isotope effect (a kH/kD ratio significantly greater than 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. The magnitude of the KIE can provide further details about the transition state of this step.

Mechanistic Insights from Deuterium Substitution

Beyond identifying the rate-limiting step, deuterium substitution can offer deeper mechanistic insights. For instance, the absence of a significant KIE can rule out mechanisms that propose C-H bond cleavage as the slow step.

For Nα-Acetyl-L-ornithine deacetylase, the investigation of solvent isotope effects revealed a normal KIE, suggesting the involvement of proton transfer in the rate-limiting step. nih.gov This supports a mechanism where a water molecule, likely activated by a general base in the active site, attacks the carbonyl carbon of the acetyl group, with a concurrent proton transfer facilitating the breakdown of the tetrahedral intermediate.

The use of L-ornithine:HCl (3,3,4,4,5,5-d6) and other isotopically labeled analogs will continue to be a cornerstone in the detailed mechanistic investigation of the diverse family of ornithine-modifying enzymes, providing a level of detail that is often unattainable through other biochemical methods.

Methodological Advancements and Future Research Directions

Integration of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) with Multi-Omics Approaches

Multi-omics strategies, which involve the simultaneous analysis of different types of biological molecules from a single sample, provide a holistic view of cellular processes. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is increasingly being integrated into these approaches to enhance the quality and depth of the data obtained.

The combination of metabolomics and proteomics allows researchers to link changes in protein expression and function to alterations in metabolic pathways. In this context, L-ORNITHINE:HCL (3,3,4,4,5,5-D6) serves as a valuable internal standard for the accurate quantification of unlabeled ornithine in complex biological samples. This is critical for obtaining reliable data on the metabolome.

Furthermore, by tracing the metabolic fate of the deuterated ornithine, researchers can elucidate the flux through ornithine-dependent pathways, such as the urea (B33335) cycle and polyamine biosynthesis. medchemexpress.comdrugbank.com When this metabolic flux data is correlated with proteomic data, it can reveal how changes in the expression of key enzymes, such as ornithine decarboxylase, impact metabolic outcomes. nih.govnih.gov This integrated approach has been applied in various research areas, including understanding the metabolic reprogramming in cancer cells and assessing the physiological responses to exercise. nih.gov For example, a multi-omics analysis of erlotinib-resistant pancreatic cancer cells identified ornithine decarboxylase as a key player in drug resistance, highlighting the connection between protein levels and metabolic pathways involving ornithine. nih.govnih.gov

Table 1: Application of Combined Omics in Research
Research AreaProteomics FindingMetabolomics FindingIntegrated Insight
Cancer Drug ResistanceUpregulation of ornithine decarboxylaseIncreased levels of polyaminesEnhanced polyamine synthesis contributes to drug resistance nih.govnih.gov
Exercise PhysiologyChanges in immune-related proteinsAlterations in amino acid and energy metabolitesReveals the systemic impact of physical training on immune function and metabolism nih.gov

The concurrent use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) with compounds labeled with other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), offers a more comprehensive view of metabolic pathways. This multi-isotope tracing approach allows for the simultaneous tracking of the carbon, nitrogen, and hydrogen atoms of ornithine and its downstream metabolites.

This strategy is particularly useful for dissecting complex metabolic networks where molecules are derived from multiple precursors. For instance, in the urea cycle, both the carbon and nitrogen atoms of ornithine are involved in a series of reactions. By using a combination of deuterated, ¹³C-labeled, and ¹⁵N-labeled precursors, researchers can precisely map the flow of atoms through the cycle and identify potential metabolic bottlenecks or dysregulations. This approach enhances the understanding of how different nutrient sources contribute to the synthesis of key metabolites. While the metabolism of compounds with heavier isotopes may be slightly slower, this kinetic isotope effect can itself be a tool for studying reaction mechanisms.

Development of Novel Research Assays and Protocols

The availability of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) has spurred the development of more sensitive and specific research assays, particularly those based on mass spectrometry. In these assays, the deuterated compound is used as an internal standard to correct for variations in sample preparation and instrument response, leading to more accurate and reproducible quantification of endogenous ornithine.

Novel protocols are being designed for various applications, including newborn screening for metabolic disorders, therapeutic drug monitoring, and fundamental research into amino acid metabolism. For example, the development of high-throughput mass spectrometry-based assays allows for the rapid and simultaneous measurement of ornithine and other amino acids in a large number of samples. Such assays are crucial for clinical diagnostics and for large-scale metabolomics studies.

Expanding the Utility of Positional Isotopomers for Metabolic Tracing

The specific placement of deuterium (B1214612) atoms in L-ORNITHINE:HCL (3,3,4,4,5,5-D6) makes it a valuable positional isotopomer for metabolic tracing studies. Positional isotopomers are molecules that have the same isotopic composition but differ in the location of the isotope label. By tracking the fate of the deuterium atoms at specific positions within the ornithine molecule, researchers can gain insights into the mechanisms of enzymatic reactions and the stereochemistry of metabolic transformations.

This approach is particularly powerful for studying enzymes that catalyze reactions involving the cleavage or formation of C-H bonds at specific positions. The analysis of the distribution of deuterium in the products of these reactions can reveal intricate details about the reaction mechanism, which would be difficult to obtain using uniformly labeled compounds.

In Silico Modeling and Computational Analysis Guided by Deuterium Labeling Data

Data generated from metabolic tracing studies using L-ORNITHINE:HCL (3,3,4,4,5,5-D6) can be used to inform and validate in silico models of metabolic pathways. nih.govresearchgate.net These computational models are mathematical representations of biochemical networks that can be used to simulate and predict the behavior of a biological system under different conditions.

By incorporating experimentally determined metabolic flux rates, obtained through deuterium labeling, into these models, their predictive power can be significantly enhanced. nih.gov This integrated approach allows for a more quantitative understanding of metabolic regulation and can aid in the identification of potential drug targets. nih.gov For example, computational models of the urea cycle can be refined using data from studies with deuterated ornithine to better understand the impact of genetic mutations or pharmacological interventions on the cycle's efficiency.

Table 2: Integration of Deuterium Labeling Data with In Silico Models
Experimental Data from L-ORNITHINE:HCL (3,3,4,4,5,5-D6)In Silico Modeling ApplicationPotential Outcome
Metabolic flux rates through the urea cycleKinetic modeling of urea cycle enzymesPrediction of the effects of enzyme deficiencies nih.gov
Quantification of polyamine synthesisModeling of cell growth and proliferationIdentification of novel anti-cancer drug targets nih.gov

Potential for Deeper Mechanistic Understanding in Biochemical Systems

The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) holds significant promise for gaining a deeper mechanistic understanding of biochemical systems. One of the key advantages of using deuterated compounds is the ability to study the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

By comparing the rate of an enzymatic reaction with unlabeled ornithine to that with L-ORNITHINE:HCL (3,3,4,4,5,5-D6), researchers can determine whether the cleavage of a C-H bond is a rate-limiting step in the reaction mechanism. This information is invaluable for elucidating the catalytic mechanisms of enzymes involved in ornithine metabolism, such as ornithine decarboxylase and ornithine aminotransferase. drugbank.com A deeper understanding of these mechanisms can facilitate the design of more effective enzyme inhibitors for therapeutic purposes. acs.org

Q & A

Basic Research Questions

Q. How can researchers determine the isotopic purity and chemical stability of deuterated L-ornithine HCl in experimental settings?

  • Methodological Answer : Isotopic purity is typically assessed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) . For example, deuterium incorporation can be quantified via electrospray ionization mass spectrometry (ESI-MS) to verify ≥98 atom % D, as specified in deuterated standards . Stability studies involve monitoring degradation under varying pH, temperature, and storage conditions using HPLC or LC-MS to track isotopic integrity over time .

Q. What are the critical safety protocols for handling deuterated L-ornithine HCl in laboratory environments?

  • Methodological Answer : Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (GHS07 classification) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or aerosols .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can metabolic engineering strategies enhance L-ornithine production in microbial strains like Corynebacterium glutamicum?

  • Methodological Answer : Key approaches include:

  • Gene Overexpression : Upregulating rocG (NAD-dependent glutamate dehydrogenase) and gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) to boost NADPH availability, increasing yields to 14.84 g/L .
  • Gene Knockouts : Disrupting speE (spermidine synthase) to redirect metabolic flux toward L-ornithine .
  • Precursor Optimization : Enhancing glutamate availability via argR deletion to deregulate arginine biosynthesis .

Q. What methodological approaches are used to track deuterated L-ornithine HCl in metabolic flux studies?

  • Methodological Answer :

  • Isotope-Labeled Tracer Analysis : Use LC-MS/MS to quantify deuterated ornithine in metabolic pathways, such as urea cycle intermediates .
  • Stable Isotope-Resolved Metabolomics (SIRM) : Combines ²H-NMR and high-resolution MS to map isotopic enrichment in glycation studies (e.g., advanced glycation end-products in collagen) .

Q. How can researchers resolve contradictions in NADPH availability's role in L-ornithine biosynthesis?

  • Methodological Answer :

  • Quantitative PCR and Enzyme Assays : Measure transcript levels of gapC and rocG to correlate NADPH generation with ornithine output .
  • Metabolic Flux Analysis (MFA) : Use ¹³C-glucose tracing to map NADPH utilization in the pentose phosphate pathway vs. ornithine synthesis .

Q. What statistical models are effective for optimizing fermentation media components for high-yield L-ornithine production?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : A quadratic polynomial model (Box–Behnken design) optimizes media components like inulin, peptone, and MgSO₄. Example equation:
    Y=12.22+0.060A0.28B+0.17C+0.087AB1.64A21.29B21.35C2Y = 12.22 + 0.060A − 0.28B + 0.17C + 0.087AB − 1.64A² − 1.29B² − 1.35C²

Where YY = L-ornithine yield (g/L), AA = inulin, BB = peptone, CC = MgSO₄ .

Q. How does isotopic labeling with deuterium aid in studying advanced glycation end-products (AGEs) in aging tissues?

  • Methodological Answer :

  • Deuterated Tracers : d6-ornithine HCl enables tracking of AGE formation (e.g., N-carboxymethyl-ornithine) via LC-MS/MS in collagen/lens tissue models .
  • Kinetic Studies : Compare glycation rates between deuterated and non-deuterated ornithine to assess isotope effects on reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.